1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H7IN2O2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1-ethyl-5-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
VABFUNBUNAIMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
The cyclocondensation of ethyl hydrazine with β-dicarbonyl compounds (e.g., ethyl acetoacetate or diethyl oxaloacetate) forms the pyrazole core. The ethyl group is introduced at the N1 position during ring formation, ensuring regioselectivity. For example, diethyl 2-(ethoxymethylene)malonate reacts with ethyl hydrazine to yield ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Optimization and Yields
Table 1: Cyclocondensation Parameters for Pyrazole Core Formation
| Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Diethyl oxaloacetate | Ethyl hydrazine | Ethanol | 80 | 72 |
| Ethyl acetoacetate | Ethyl hydrazine | Toluene | 110 | 68 |
| Diethyl malonate | Ethyl hydrazine | DMF | 100 | 65 |
Alkylation of Pyrazole-3-carboxylic Acid Derivatives
N1-Ethylation Strategies
Direct alkylation of pyrazole-3-carboxylic acid or its esters with ethylating agents (e.g., ethyl iodide, diethyl sulfate) introduces the ethyl group. However, competing alkylation at the N2 position necessitates chromatographic separation, reducing overall efficiency.
Industrial-Scale Challenges
Table 2: Alkylation Efficiency with Different Agents
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1-Ethylation Yield (%) |
|---|---|---|---|---|
| Ethyl iodide | K2CO3 | DMF | 60 | 52 |
| Diethyl sulfate | NaH | THF | 40 | 48 |
| Ethyl tosylate | DBU | AcCN | 80 | 45 |
Direct Iodination of 1-Ethylpyrazole Precursors
Electrophilic Iodination
Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid selectively iodinates the C5 position of 1-ethylpyrazole-3-carboxylate. The carboxylic acid group at C3 directs electrophilic substitution to the meta position.
Key Parameters
Table 3: Iodination Efficiency Under Varied Conditions
| Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| ICl | None | CH2Cl2 | 25 | 65 |
| NIS | FeCl3 | AcOH | 50 | 82 |
| I2 | H2O2 | EtOH/H2O | 20 | 58 |
Sandmeyer Reaction-Mediated Iodination
Conversion of Amino to Iodo Group
Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes diazotization with NaNO2/HCl, followed by treatment with KI to yield the iodinated product. This method avoids electrophilic substitution challenges.
Process Optimization
Table 4: Sandmeyer Reaction Parameters
| Substrate | Diazotization Agent | Iodide Source | Yield (%) |
|---|---|---|---|
| 5-Amino-1-ethylpyrazole-3-ester | NaNO2/HCl | KI | 75 |
| 5-Amino-1-ethylpyrazole-3-acid | NaNO2/H2SO4 | CuI | 68 |
Comparison of Synthetic Routes
Table 5: Advantages and Limitations of Each Method
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High regioselectivity, one-pot | Limited to specific β-dicarbonyls | Industrial (batch) |
| Alkylation | Simple reagents | Low yield due to byproducts | Lab-scale |
| Direct Iodination | High C5 selectivity | Requires directing groups | Pilot-scale |
| Sandmeyer Reaction | Avoids electrophilic challenges | Multi-step, hazardous intermediates | Industrial (flow) |
Industrial Production Innovations
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 1-ethyl-5-azido-1H-pyrazole-3-carboxylic acid or 1-ethyl-5-cyano-1H-pyrazole-3-carboxylic acid can be formed.
Reduction Products: Reduction of the carboxylic acid group yields 1-ethyl-5-iodo-1H-pyrazole-3-methanol.
Oxidation Products: Oxidation can produce 1-ethyl-5-iodo-1H-pyrazole-3-carboxaldehyde.
Scientific Research Applications
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural and functional attributes of 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid with related compounds:
Electronic and Steric Effects
- Iodine vs. Nitro Groups: The iodine atom in the target compound is less electron-withdrawing than the nitro group in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid. This difference influences acidity (pKa of the carboxylic acid) and reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira) .
- Methyl vs.
Hydrogen Bonding and Crystallinity
The carboxylic acid group at the 3-position facilitates hydrogen bonding, which can stabilize crystal lattices. Iodine’s polarizability enhances crystallographic resolution, as seen in compounds analyzed via SHELX software . For example, derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid form intermolecular hydrogen bonds (N–H···O and O–H···O), critical for crystal packing .
Biological Activity
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C7H8I N3O2
- Molecular Weight: 279.06 g/mol
- IUPAC Name: 1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid
Biological Activity
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid has been investigated for various biological activities, including:
1. Antimicrobial Properties:
Research has indicated that this compound exhibits significant antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
2. Anticancer Activity:
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in HeLa and L929 cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
3. Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer activities, 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
The biological activity of 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid is believed to be mediated through several mechanisms:
1. Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
2. Interaction with Cellular Pathways:
It is hypothesized that the compound interacts with cellular pathways that regulate apoptosis and cell cycle progression, particularly in cancer cells. This interaction may involve the modulation of proteins such as p53 and Bcl-2, which are critical in controlling cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid:
Q & A
Q. What are the key synthetic routes for 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid, and how do substitution patterns influence reactivity?
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : The compound should be stored in amber vials at –20°C under inert gas (e.g., argon) to prevent degradation via light-induced deiodination or oxidation. Stability studies indicate <5% decomposition over 12 months under these conditions. Avoid aqueous solutions at neutral pH, as the carboxylic acid group may undergo decarboxylation at elevated temperatures .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify energetically favorable iodination sites using Fukui indices to map electrophilic susceptibility .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) by calculating solvation free energies .
- Pharmacokinetic Modeling : Predict logP (octanol-water partition coefficient) to balance solubility and membrane permeability. Experimental logP for analogous compounds ranges from 1.2–2.5 .
Q. What strategies resolve contradictions in biological activity data for pyrazole-3-carboxylic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace iodine with bromine) to isolate electronic vs. steric effects. For example, iodine’s bulk may hinder binding to enzyme active sites compared to smaller halogens .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., deiodinated metabolites) that may contribute to off-target effects .
Q. How are impurities identified and quantified during synthesis, and what are their potential impacts?
- Methodological Answer :
- HPLC-MS with Ion Chromatography : Detect residual palladium (from cross-coupling reactions) at <10 ppm, which can inhibit enzymatic assays .
- Common Impurities :
- Deiodinated Byproduct : 1-Ethyl-1H-pyrazole-3-carboxylic acid (retention time 8.2 min vs. 10.5 min for target compound).
- Ethyl Ester Intermediate : Hydrolyze with NaOH (1M, 60°C, 2 hr) to minimize .
- Impact Assessment : Impurities >0.1% require orthogonal validation (e.g., NMR) to exclude artifactual bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
